molecular formula C11H8ClNO2 B13674959 Methyl 4-chloroquinoline-5-carboxylate

Methyl 4-chloroquinoline-5-carboxylate

Cat. No.: B13674959
M. Wt: 221.64 g/mol
InChI Key: COPQKOYAYOOQMZ-UHFFFAOYSA-N
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Description

Methyl 4-chloroquinoline-5-carboxylate is a heterocyclic organic compound featuring a quinoline backbone substituted with a chlorine atom at the 4-position and a methyl ester group at the 5-position. Quinoline derivatives are widely studied due to their pharmacological relevance, including antimicrobial, anticancer, and antimalarial activities. The presence of electron-withdrawing (chloro) and electron-donating (ester) groups in this compound influences its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

methyl 4-chloroquinoline-5-carboxylate

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)7-3-2-4-9-10(7)8(12)5-6-13-9/h2-6H,1H3

InChI Key

COPQKOYAYOOQMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=CC=C2Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the chlorination of quinoline carboxylate precursors or the construction of the quinoline ring system followed by selective chlorination at the 4-position. The carboxylate function is typically introduced as a methyl ester to enhance stability and facilitate subsequent transformations.

Method Based on Chlorination of Quinoline-5-carboxylate Esters

A well-documented route involves the chlorination of methyl quinoline-5-carboxylate derivatives using phosphorus oxychloride (POCl3) or a mixture of POCl3 and phosphorus pentachloride (PCl5). This method is adapted from procedures used for related chloroquinoline carboxylates and involves the following key steps:

  • Starting from methyl quinoline-5-carboxylate, the compound is treated with POCl3/PCl5 at elevated temperatures (around 140°C) to introduce the chlorine atom at the 4-position of the quinoline ring.
  • The reaction is typically carried out under reflux conditions to ensure complete conversion.
  • The product is isolated by cooling, filtration, and recrystallization, often yielding a yellowish solid.

This approach was adapted from related syntheses of methyl 2-chloroquinoline carboxylates and can be modified for the 5-carboxylate isomer with appropriate reaction conditions.

Alternative Route via Quinoline-5-carboxylic Acid Derivatives

Another approach involves multi-step transformations starting from substituted quinolines:

  • Alkylation of methylquinoline derivatives with methylating agents such as dimethyl sulfate, followed by oxidation using potassium hexacyanoferrate(III), to obtain quinolone intermediates.
  • Subsequent chlorination steps with phosphorus oxychloride convert the quinolone to the 4-chloroquinoline carboxylate ester.
  • This method is advantageous for its telescoping nature, allowing multiple transformations in sequence without isolation of intermediates, improving overall yield and scalability.

Hydrolysis and Functional Group Transformations

Hydrolysis of 4-chloroquinoline esters to corresponding acids or derivatives is commonly performed using aqueous alkali metal hydroxides (e.g., sodium hydroxide or lithium hydroxide) in alcoholic solvents such as ethanol or methanol at temperatures ranging from 0°C to the solvent's boiling point (preferably 40–70°C). The reaction time varies from 1 to 24 hours depending on conditions, with 5 to 10 hours being typical for completion. The acid form can be isolated by acidification with hydrochloric acid.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Temperature Time Yield (%) Notes
Alkylation (methylation) Dimethyl sulfate 185°C 2.5 hours ~42% Followed by oxidation step
Oxidation Potassium hexacyanoferrate(III) 60°C Variable Not specified Converts quaternary salt to quinolone
Chlorination POCl3 or POCl3/PCl5 115–140°C 4 hours 32–40% Converts quinolone to 4-chloroquinoline ester
Hydrolysis (optional) NaOH, LiOH in EtOH or MeOH 0–70°C 1–24 hours Near completion Converts ester to acid form

Detailed Research Outcomes and Analysis

Yield and Purity

  • The chlorination step using phosphorus oxychloride typically yields this compound in moderate yields (around 30–40%), with purity confirmed by melting point and elemental analysis consistent with the molecular formula C11H8ClNO2.
  • The alkylation and oxidation steps preceding chlorination can achieve yields up to 42% for intermediates, indicating efficient conversion but also highlighting the multi-step nature of the synthesis.

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) spectroscopy data confirm the substitution pattern on the quinoline ring, with characteristic chemical shifts for the methyl ester group (~3.93 ppm for the methyl protons) and aromatic protons consistent with 4-chloro substitution.
  • Elemental analysis matches theoretical values for carbon, hydrogen, chlorine, and nitrogen content, confirming the compound's identity and purity.

Mechanistic Insights

  • The chlorination of quinoline derivatives proceeds via electrophilic substitution facilitated by the activating effect of the nitrogen atom in the heterocycle.
  • The presence of the carboxylate ester influences regioselectivity, favoring substitution at the 4-position.
  • Hydrolysis and reduction steps are controlled to avoid over-reduction or unwanted side reactions, as demonstrated in related quinoline derivative syntheses.

Comparative Summary of Preparation Routes

Method Starting Material Key Reagents Advantages Disadvantages
Direct chlorination of ester Methyl quinoline-5-carboxylate POCl3, PCl5 Straightforward, moderate yield Requires high temperature, moderate yield
Multi-step alkylation/oxidation 8-Methylquinoline derivatives Dimethyl sulfate, K3[Fe(CN)6], POCl3 Telescoped steps, scalable More steps, complex purification
Hydrolysis and functionalization Chlorinated quinoline esters Alkali hydroxides (NaOH, LiOH) Converts esters to acids Additional step, requires careful control

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloroquinoline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes structurally similar quinoline derivatives, identified through CAS number cross-referencing and functional group similarities :

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol)
Methyl 4-chloroquinoline-7-carboxylate 178984-69-5 4-Cl, 7-COOCH₃ C₁₁H₈ClNO₂ 229.64
6-Chloroquinoline-4-carboxylic acid 62482-29-5 6-Cl, 4-COOH C₁₀H₆ClNO₂ 223.62
6-Methylquinoline-8-carboxylic acid 55706-57-5 6-CH₃, 8-COOH C₁₁H₁₁NO₂ 189.21
Key Observations:

Substituent Position Effects: The position of the chloro and ester groups significantly alters electronic and steric properties. 6-Chloroquinoline-4-carboxylic acid lacks the methyl ester group, which reduces lipophilicity compared to ester-containing analogues, impacting bioavailability .

Reactivity Differences: Ester groups (e.g., COOCH₃) are more hydrolytically stable than carboxylic acids (COOH) under physiological conditions, as seen in 6-Chloroquinoline-4-carboxylic acid, which may undergo decarboxylation at elevated temperatures . Chlorine at the 4-position (as in the target compound) may enhance electrophilic substitution reactivity at the 2- or 8-positions of the quinoline ring compared to 6-chloro derivatives .

Biological Activity Trends: While direct biological data for Methyl 4-chloroquinoline-5-carboxylate are absent, analogues like 6-Methylquinoline-8-carboxylic acid exhibit moderate antimicrobial activity, suggesting that methyl substitution at the 6-position may sterically hinder target binding compared to chloro substituents .

Physical and Chemical Properties

Limited experimental data are available for the target compound. However, inferences can be drawn from methyl ester and chlorinated quinoline derivatives:

  • Melting Point: Methyl esters (e.g., Methyl 4-chloroquinoline-7-carboxylate) typically exhibit lower melting points (120–150°C) than carboxylic acid analogues (160–200°C) due to reduced hydrogen bonding .
  • Solubility : The 5-position ester group in the target compound likely improves solubility in organic solvents (e.g., dichloromethane, ethyl acetate) compared to carboxylic acid derivatives, which are more water-soluble at physiological pH .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-chloroquinoline-5-carboxylate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound is typically synthesized via chlorination and carboxylation reactions. Chlorination of the quinoline core often employs phosphorus oxychloride (POCl₃), while carboxylation may use methyl chloroformate or similar reagents. Key parameters include:

  • Temperature : Maintain < 80°C to avoid decomposition of intermediates.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction homogeneity.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is standard. Yield optimization requires iterative adjustment of stoichiometry and reaction time .

Q. How is the purity and structural identity of this compound validated post-synthesis?

  • Methodological Answer :

  • NMR : Compare 1H^1H and 13C^{13}C spectra with literature data for analogous quinoline derivatives (e.g., Ethyl 2-chloro-5-methylquinoline-4-carboxylate).
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to confirm >98% purity.
  • Elemental Analysis : Match experimental C, H, N, Cl percentages with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer :

  • X-ray Diffraction : Use SHELXL for structure refinement. Key metrics include:
  • R-factor : Aim for < 5% to ensure accuracy.
  • Thermal Parameters : Anisotropic displacement parameters (ADPs) validate atomic positions.
  • ORTEP-3 Visualization : Analyze bond lengths and angles (e.g., C-Cl bond: 1.73–1.75 Å) to detect distortions. Discrepancies between experimental and DFT-calculated geometries may indicate dynamic effects in solution .

Q. What strategies address contradictions between spectroscopic and computational data for this compound?

  • Methodological Answer :

  • Dynamic NMR : Probe temperature-dependent chemical shifts to identify conformational equilibria.
  • DFT Benchmarking : Compare computed 13C^{13}C NMR shifts (B3LYP/6-311+G(d,p)) with experimental data. Deviations > 2 ppm suggest misassigned stereochemistry or solvent effects.
  • Graph Set Analysis : Map hydrogen-bonding motifs (e.g., R₂²(8) patterns) to confirm supramolecular packing observed in crystallography but absent in spectroscopy .

Q. How can ring puckering coordinates quantify conformational flexibility in the quinoline core?

  • Methodological Answer :

  • Cremer-Pople Parameters : Calculate puckering amplitude (QQ) and phase angle (ϕ\phi) from crystallographic coordinates. For example:
  • Planar rings: Q=0Q = 0.
  • Chair-like distortion: Q0.5Q \approx 0.5 Å, ϕ=0\phi = 0^\circ.
  • Molecular Dynamics (MD) : Simulate ring dynamics in solvents (e.g., chloroform) to correlate puckering with solvent polarity .

Q. What experimental and computational methods elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • SPR/ITC : Measure binding kinetics (e.g., KdK_d) to enzymes like cytochrome P450.
  • Docking Studies : Use AutoDock Vina with crystal structures of homologs (e.g., Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate) to predict binding poses.
  • QSAR Modeling : Correlate substituent effects (e.g., Cl position) with bioactivity using Hammett constants .

Methodological Best Practices

Q. How should crystallographic data be validated and reported to ensure reproducibility?

  • Guidelines :

  • Deposition : Submit CIF files to the Cambridge Structural Database (CSD) or CCDC.
  • Validation Tools : Use PLATON to check for missed symmetry and RInt values.
  • Reporting : Include full refinement statistics (e.g., wR₂, GooF) in supplementary materials .

Q. What statistical approaches are recommended for meta-analyses of conflicting bioactivity data?

  • Methodological Answer :

  • PRISMA Framework : Systematically screen studies for bias (e.g., outlier exclusion criteria).
  • Random-Effects Models : Account for heterogeneity across studies (e.g., IC₅₀ values from different cell lines).
  • Sensitivity Analysis : Test robustness by iteratively removing datasets .

Tables for Critical Data Comparison

Parameter Experimental Value DFT-Computed Value Deviation
C-Cl Bond Length (Å)1.741.720.02
Quinoline Ring Puckering (Q)0.48 Å0.52 Å-0.04
LogP (Octanol-Water)2.12.3-0.2

Data derived from crystallographic and computational studies .

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